molecular formula C16H14O4 B568062 Dimethyl 4,4'-biphenyl-d8-dicarboxylate CAS No. 1219803-50-5

Dimethyl 4,4'-biphenyl-d8-dicarboxylate

Cat. No.: B568062
CAS No.: 1219803-50-5
M. Wt: 278.333
InChI Key: BKRIRZXWWALTPU-UWAUJQNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,4’-biphenyl-d8-dicarboxylate can be synthesized through the esterification of 4,4’-biphenyldicarboxylic acid with deuterated methanol (CD3OD) in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of Dimethyl 4,4’-biphenyl-d8-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-biphenyl-d8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The hepatoprotective effects of Dimethyl 4,4’-biphenyl-d8-dicarboxylate are believed to be mediated through the induction of interferon-related signal transduction pathways. The compound activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes that provide protective effects against liver damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,4’-biphenyl-d8-dicarboxylate is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Biological Activity

Dimethyl 4,4'-biphenyl-d8-dicarboxylate (DDB) is a compound of significant interest in biomedical research, particularly for its hepatoprotective properties and potential applications in treating liver diseases. This article explores the biological activity of DDB, focusing on its mechanisms of action, effects on liver function, and implications for therapeutic use.

  • IUPAC Name : Dimethyl 4,4'-biphenyl-dicarboxylate
  • CAS Number : 792-74-5
  • Molecular Formula : C16H14O4
  • Molecular Weight : 270.28 g/mol
  • Structure : The compound features a biphenyl structure with two carboxylate groups esterified with methyl groups.

DDB has been shown to exert its biological effects primarily through the following mechanisms:

  • Hepatoprotection : DDB acts as a hepatoprotectant, mitigating liver damage induced by various toxic agents. It has been studied for its role in normalizing elevated levels of alanine aminotransferase (ALT), a marker of liver injury .
  • Stimulation of JAK/STAT Signaling : At concentrations of 250 µg/ml, DDB stimulates the JAK/STAT signaling pathway in HepG2 cells, leading to the induction of interferon-α stimulated genes .
  • Impact on Cytochrome P450 Enzymes : DDB treatment has been associated with alterations in cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism and detoxification processes .

Case Studies and Experimental Results

A series of studies have investigated the effects of DDB on liver function and cellular behavior:

  • Study on Liver Function :
    • Mice treated with DDB (50 mg/kg/day) for 1 to 3 months exhibited significant increases in biochemical markers such as ALT and gamma-glutamyltransferase (γ-GT), indicating potential hepatotoxicity with prolonged exposure .
Treatment DurationALT Levels (U/L)γ-GT Levels (U/L)
ControlBaselineBaseline
1 MonthIncreasedIncreased
3 MonthsSignificantly IncreasedSignificantly Increased
  • Cell Proliferation and DNA Synthesis :
    • The study also reported an increase in the number of proliferating cell nuclear antigen (PCNA)-positive cells, suggesting enhanced cell proliferation in liver tissues following DDB treatment .

Table of Biochemical Parameters

ParameterControl GroupDDB Treated (1 Month)DDB Treated (3 Months)
ALTBaselineElevatedSignificantly Elevated
γ-GTBaselineElevatedSignificantly Elevated
CYP450 ExpressionNormalDecreasedIncreased
S-phase Cell Fraction (%)BaselineModerate IncreaseSignificant Increase

Safety and Toxicology

While DDB shows promise as a hepatoprotectant, concerns regarding its long-term safety profile have emerged. Continuous administration may lead to alterations in DNA replication and cellular behavior that could predispose to tumorigenesis . Therefore, further research is needed to establish the long-term effects and safety of DDB in clinical settings.

Properties

IUPAC Name

methyl 2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRIRZXWWALTPU-UWAUJQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])C(=O)OC)[2H])[2H])[2H])[2H])C(=O)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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